6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids. The presence of methoxy groups at the 6 and 7 positions, along with a nitrile group at the 1 position, makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can be achieved through several methods. One common synthetic route involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired tetrahydroisoquinoline compound via cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitrile group, leading to different chemical properties and reactivity.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxy groups instead of methoxy groups alters its biological activity and chemical behavior.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h5-6,10,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVTUVHYYYXVDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474724 | |
Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-57-7 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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